Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
CAS No.: 477506-06-2
Cat. No.: VC5811214
Molecular Formula: C23H26N4O6S2
Molecular Weight: 518.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477506-06-2 |
|---|---|
| Molecular Formula | C23H26N4O6S2 |
| Molecular Weight | 518.6 |
| IUPAC Name | ethyl 4-[4-[(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C23H26N4O6S2/c1-3-32-18-6-5-7-19-20(18)24-22(34-19)25-21(28)16-8-10-17(11-9-16)35(30,31)27-14-12-26(13-15-27)23(29)33-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,24,25,28) |
| Standard InChI Key | ICRUUFJIIBLURW-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, ethyl 4-[4-[(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, reflects its multicomponent structure:
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Benzo[d]thiazole core: Substituted with an ethoxy group at position 4, enabling hydrophobic interactions.
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Sulfonyl bridge: Links the aromatic carbamoylphenyl group to the piperazine ring, enhancing solubility and hydrogen-bonding capacity .
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Piperazine-carboxylate terminus: Provides conformational flexibility and potential for salt formation.
Table 1: Key Molecular Properties
Structural Analogues and Modifications
Comparative analysis with related compounds reveals critical structure-activity relationships:
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6-Methoxy analog (PubChem CID 4575464): Replacing the 4-ethoxy with 6-methoxy on the benzothiazole reduces molecular weight to 504.6 g/mol and alters electronic distribution .
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Phenethyl-piperazine variant (CAS 1209883-61-3): Substitution of the ethyl carboxylate with a 4-methoxyphenethyl group increases lipophilicity (MW 440.6) .
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While explicit synthetic details for this compound are unpublished, retrosynthetic analysis suggests a modular assembly:
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Benzo[d]thiazole formation: Condensation of 4-ethoxyaniline with carbon disulfide and subsequent cyclization.
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Carbamoylphenyl sulfonation: Reaction of 4-aminobenzenesulfonyl chloride with the thiazole amine, followed by oxidation to the sulfone .
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Piperazine coupling: Nucleophilic substitution between the sulfonyl chloride intermediate and ethyl piperazine-1-carboxylate.
Table 2: Critical Synthetic Intermediates
| Intermediate | Role | Key Reaction |
|---|---|---|
| 4-Ethoxybenzo[d]thiazol-2-amine | Core heterocycle | Cyclization of dithiocarbamate |
| 4-(Chlorosulfonyl)benzoyl chloride | Sulfonation agent | Chlorosulfonation of benzoic acid |
| Ethyl piperazine-1-carboxylate | Flexible amine source | Esterification of piperazine |
Stability and Reactivity
The sulfonyl group confers stability against enzymatic degradation, while the ethoxy moiety may undergo oxidative metabolism via cytochrome P450 enzymes . The piperazine ring’s basicity (predicted pKa ~7.5) suggests pH-dependent solubility, favoring protonation in acidic environments .
Research Challenges and Future Directions
Knowledge Gaps
Current limitations in understanding include:
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No published in vitro or in vivo efficacy data for the parent compound .
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Uncharacterized ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.
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Lack of crystal structures for target binding validation.
Recommended Studies
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